- Process for preparing p-trifluoromethyl benzyl chloride, China, , ,
Cas no 939-99-1 (4-Trifluoromethylbenzyl Chloride)

939-99-1 structure
Nome do Produto:4-Trifluoromethylbenzyl Chloride
4-Trifluoromethylbenzyl Chloride Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-(Chloromethyl)-4-(trifluoromethyl)benzene
- 4-(Trifluoromethoxy)benzylchloride
- 4-(Trifluoromethyl)benzyl chloride
- 4-Trifluoromethylbenzyl Chloride
- p-(Trifluoromethyl)benzyl Chloride
- 4-(Chloromethyl)benzotrifluoride
- α-Chloro-α',α',α'-trifluoro-p-xylene
- p-Xylene, a'-chloro-a,a,a-trifluoro- (7CI,8CI)
- a-Chloro-p-(trifluoromethyl)toluene
- p-Trifluoromethylbenzyl chloride
- 4-trifluoromethyl benzyl chloride
- Benzene, 1-(chloromethyl)-4-(trifluoromethyl)-
- alpha'-Chloro-alpha,alpha,alpha-trifluoro-p-xylene
- PubChem4700
- KSC492S2R
- 4-trifluoromethylbenzylchloride
- 4-trifluoromethyl benzylchloride
- TIMTEC
- 1-(Chloromethyl)-4-(trifluoromethyl)benzene (ACI)
- p-Xylene, α′-chloro-α,α,α-trifluoro- (7CI, 8CI)
- α-Chloro-p-(trifluoromethyl)toluene
- EN300-15429
- alpha-Chloro-alpha,alpha,alpha-trifluoro-p-xylene
- 939-99-1
- NS00022893
- AC-9766
- 1-chloromethyl-4-trifluoromethylbenzene
- T2488
- A'-chloro-A,A,A-trifluoro-p-xylene
- 4-(trifluoromethyl) benzyl chloride
- A16129
- STK503681
- SCHEMBL676931
- 1-chloromethyl-4-trifluoromethyl benzene
- AKOS000118139
- 1-Chloromethyl-4-trifluoromethyl-benzene
- CCRIS 5110
- 4-(Trifluoromethyl)benzyl chloride, 98%
- alpha-Chloro-alpha',alpha',alpha'-trifluoro-p-xylene
- 4-trifluoromethyl-benzyl chloride
- DTXSID20239870
- PS-10650
- ALBB-006036
- MFCD00040772
-
- MDL: MFCD00040772
- Inchi: 1S/C8H6ClF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2
- Chave InChI: MCHDHQVROPEJJT-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(CCl)=CC=1)(F)F
- BRN: 511085
Propriedades Computadas
- Massa Exacta: 194.011012g/mol
- Carga de Superfície: 0
- XLogP3: 3.4
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Ligações Rotativas: 1
- Massa monoisotópica: 194.011012g/mol
- Massa monoisotópica: 194.011012g/mol
- Superfície polar topológica: 0Ų
- Contagem de Átomos Pesados: 12
- Complexidade: 136
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
Propriedades Experimentais
- Cor/Forma: colorless liquid
- Densidade: 1.315 g/mL at 25 °C(lit.)
- Ponto de Fusão: 19°C(lit.)
- Ponto de ebulição: 68°C/12mmHg(lit.)
- Ponto de Flash: Fahrenheit: 165.2 ° f
Celsius: 74 ° c - Índice de Refracção: n20/D 1.464(lit.)
- PSA: 0.00000
- LogP: 3.44420
- Solubilidade: Insoluble in water, soluble in benzene, toluene and other organic solvents
- Sensibilidade: Lachrymatory
4-Trifluoromethylbenzyl Chloride Informações de segurança
-
Símbolo:
- Pedir:dangerous
- Palavra de Sinal:Danger
- Declaração de perigo: H314-H335
- Declaração de Advertência: P261-P280-P305 + P351 + P338-P310
- Número de transporte de matérias perigosas:UN 3265 8/PG 2
- WGK Alemanha:3
- Código da categoria de perigo: 34-36/37
- Instrução de Segurança: S23-S26-S27-S36/37/39-S45
-
Identificação dos materiais perigosos:
- Grupo de Embalagem:III
- Frases de Risco:R34
- Classe de Perigo:8
- PackingGroup:II
- Termo de segurança:8
- Condição de armazenamento:Cold storage
4-Trifluoromethylbenzyl Chloride Dados aduaneiros
- CÓDIGO SH:2903999090
- Dados aduaneiros:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Trifluoromethylbenzyl Chloride Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Alichem | A013010186-1g |
4-(Trifluoromethyl)benzyl chloride |
939-99-1 | 97% | 1g |
$1460.20 | 2023-08-31 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD40963-25g |
1-(Chloromethyl)-4-(trifluoromethyl)benzene |
939-99-1 | 98% | 25g |
¥189.0 | 2024-04-17 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2488-5G |
4-(Trifluoromethyl)benzyl Chloride |
939-99-1 | >97.0%(GC) | 5g |
¥150.00 | 2024-04-15 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2488-25G |
4-(Trifluoromethyl)benzyl Chloride |
939-99-1 | >97.0%(GC) | 25g |
¥580.00 | 2024-04-15 | |
TRC | T790580-25g |
4-Trifluoromethylbenzyl Chloride |
939-99-1 | 25g |
$345.00 | 2023-05-17 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T471A-1g |
4-Trifluoromethylbenzyl Chloride |
939-99-1 | 98% | 1g |
¥33.0 | 2023-04-08 | |
TRC | T790580-1g |
4-Trifluoromethylbenzyl Chloride |
939-99-1 | 1g |
$69.00 | 2023-05-17 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD40963-100g |
1-(Chloromethyl)-4-(trifluoromethyl)benzene |
939-99-1 | 98% | 100g |
¥656.0 | 2024-04-17 | |
Fluorochem | 007610-5g |
4-(Trifluoromethyl)benzyl chloride |
939-99-1 | 98% | 5g |
£12.00 | 2022-02-28 | |
Fluorochem | 007610-100g |
4-(Trifluoromethyl)benzyl chloride |
939-99-1 | 98% | 100g |
£102.00 | 2022-02-28 |
4-Trifluoromethylbenzyl Chloride Método de produção
Método de produção 1
Método de produção 2
Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C → rt
Referência
- Nickel-catalyzed reductive benzylation of tertiary alkyl halides with benzyl chlorides and chloroformatesOrganic Chemistry Frontiers, 2021, 8(12), 2944-2948,
Método de produção 3
Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 1 h, rt
Referência
- Cu-Catalyzed Suzuki-Miyaura reactions of primary and secondary benzyl halides with arylboronatesChemical Communications (Cambridge, 2014, 50(75), 11060-11062,
Método de produção 4
Condições de reacção
1.1 Reagents: Thionyl chloride ; 0 °C; 5 min, 0 °C; 0 °C → 70 °C; 1 h, 70 °C
1.2 Reagents: Sodium bicarbonate ; basified
1.2 Reagents: Sodium bicarbonate ; basified
Referência
- Triazole derivative and its preparation method, application in preparation of pesticide for preventing or treating crop diseases or regulating plant growth, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane , Cupric chloride Catalysts: Gallium chloride Solvents: 1,2-Dichloroethane ; 5 h, rt
Referência
- Gallium-Catalyzed Reductive Chlorination of Carboxylic Acids with Copper(II) ChlorideJournal of Organic Chemistry, 2014, 79(21), 10619-10623,
Método de produção 6
Condições de reacção
Referência
- Structural development studies of PPARs ligands based on tyrosine scaffoldEuropean Journal of Medicinal Chemistry, 2015, 89, 817-825,
Método de produção 7
Condições de reacção
1.1 Reagents: Dichlorodiphenylmethane Catalysts: Iron chloride (FeCl3) Solvents: Chloroform ; 1 h, rt
Referência
- Ferric(III) Chloride Catalyzed Halogenation Reaction of Alcohols and Carboxylic Acids Using α,α-DichlorodiphenylmethaneOrganic Letters, 2018, 20(8), 2468-2471,
Método de produção 8
Condições de reacção
1.1 Reagents: Chlorosuccinimide Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , N-Hydroxyphthalimide Solvents: Acetonitrile ; 16 h, 80 °C
Referência
- N-Hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C-H bond using N-chlorosuccinimideOrganic & Biomolecular Chemistry, 2019, 17(13), 3403-3408,
Método de produção 9
Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 1 - 4 h, rt
Referência
- Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitorsEuropean Journal of Medicinal Chemistry, 2022, 228,,
Método de produção 10
Condições de reacção
Referência
- Preparation of nitrogenous heterocyclic compounds as hyperlipemia remedies, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Dimethylacetamide , Thionyl chloride Solvents: Dichloromethane ; cooled; 45 min, 25 °C
1.2 Reagents: Water Solvents: Dichloromethane ; cooled
1.2 Reagents: Water Solvents: Dichloromethane ; cooled
Referência
- An efficient dimethylacetamide-promoted conversion of alcohols to alkyl chloridesYouji Huaxue, 2016, 36(1), 137-142,
Método de produção 12
Método de produção 13
Método de produção 14
Condições de reacção
1.1 Reagents: Titanium tetrachloride , Ammonia borane Solvents: Diethyl ether , 1,2-Dichloroethane ; 0 °C; 1 min, 0 °C; 24 h, reflux; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referência
- Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and CarbinolsOrganic Letters, 2023, 25(25), 4650-4655,
Método de produção 15
Método de produção 16
Método de produção 17
Método de produção 18
Método de produção 19
Condições de reacção
Referência
- 4-Trifluoromethylbenzyl chloride: Preparation, kinetics and mechanism of its change into bis(4-trifluoromethylbenzyl) ether in alkaline dioxane-water mediaEgyptian Journal of Chemistry, 1994, 37(2), 123-30,
4-Trifluoromethylbenzyl Chloride Raw materials
- [4-(trifluoromethyl)phenyl]methanol
- 4-(Trifluoromethyl)benzoic acid
- 1-methyl-4-(trifluoromethyl)benzene
4-Trifluoromethylbenzyl Chloride Preparation Products
4-Trifluoromethylbenzyl Chloride Literatura Relacionada
-
László Szabó,Sari Imanishi,Naohiro Kawashima,Rina Hoshino,Kenji Takada,Daisuke Hirose,Takayuki Tsukegi,Kazuaki Ninomiya,Kenji Takahashi RSC Adv. 2018 8 22729
-
Jonathan D. Bell,John A. Murphy Chem. Soc. Rev. 2021 50 9540
-
Meghan G. Sullivan,Gregory E. Sokolow,Eric T. Jensen,Matthew R. Crawley,Samantha N. MacMillan,Timothy R. Cook Dalton Trans. 2023 52 338
939-99-1 (4-Trifluoromethylbenzyl Chloride) Produtos relacionados
- 328-74-5(3,5-Di(trifluoromethyl)aniline)
- 349-95-1([4-(trifluoromethyl)phenyl]methanol)
- 368-53-6(3,5-Diaminobenzotrifluoride)
- 328-73-4(1-Iodo-3,5-bis(trifluoromethyl)-benzene)
- 349-58-6(3,5-Bis(trifluoromethyl)phenol)
- 349-75-7(3-(trifluoromethyl)phenylmethanol)
- 98-17-9(ALPHA,A,A-Trifluoro-m-cresol)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:939-99-1)4-(三氟甲基)苄基氯

Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito